molecular formula C16H18O2 B008782 4-Butoxy-4'-hydroxybiphenyl CAS No. 108177-64-6

4-Butoxy-4'-hydroxybiphenyl

Cat. No.: B008782
CAS No.: 108177-64-6
M. Wt: 242.31 g/mol
InChI Key: MWWKMFTXNBHVJT-UHFFFAOYSA-N
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Description

4-Butoxy-4’-hydroxybiphenyl is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . It is characterized by a biphenyl structure substituted with a butoxy group at one end and a hydroxy group at the other. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Butoxy-4’-hydroxybiphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “4-Butoxy-4’-hydroxybiphenyl” is not well-documented in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-4’-hydroxybiphenyl typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of 4-Butoxy-4’-hydroxybiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-4’-hydroxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated biphenyl derivative.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 4-butoxy-4’-biphenyl ketone.

    Reduction: Formation of 4-butoxy-4’-hydroxybiphenyl derivatives with additional hydrogen atoms.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4-Butoxy-4’-hydroxybiphenyl can be compared with other similar compounds such as:

    4-Methoxy-4’-hydroxybiphenyl: Similar structure but with a methoxy group instead of a butoxy group.

    4-Ethoxy-4’-hydroxybiphenyl: Similar structure but with an ethoxy group instead of a butoxy group.

    4-Propoxy-4’-hydroxybiphenyl: Similar structure but with a propoxy group instead of a butoxy group.

The uniqueness of 4-Butoxy-4’-hydroxybiphenyl lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-butoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWKMFTXNBHVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570734
Record name 4'-Butoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108177-64-6
Record name 4'-Butoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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